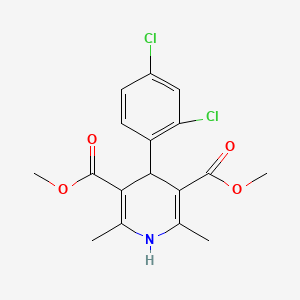
N-(4-Oxo-3(4H)-quinazolinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Oxo-3(4H)-quinazolinil)benzamida es un compuesto orgánico heterocíclico que pertenece a la familia de las quinazolinonas. Este compuesto se caracteriza por una estructura central de quinazolinona, que es un sistema bicíclico que consiste en un anillo de benceno fusionado con un anillo de pirimidina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(4-Oxo-3(4H)-quinazolinil)benzamida se puede lograr mediante varios métodos. Un enfoque común implica la reacción de cloruro de ftaloil con anilinas y antranilamida en agua. Esta síntesis de tres componentes en un solo recipiente, ecológicamente benigna, no requiere ningún catalizador y utiliza agua como disolvente, lo que la convierte en un protocolo verde . La reacción normalmente implica reflujo de la mezcla durante 90 minutos, lo que da como resultado altos rendimientos del producto deseado .
Métodos de Producción Industrial
Los métodos de producción industrial para N-(4-Oxo-3(4H)-quinazolinil)benzamida no están ampliamente documentados. los principios de la química verde y las rutas sintéticas eficientes, como la síntesis en un solo recipiente mencionada anteriormente, es probable que se utilicen para garantizar un alto rendimiento y un impacto ambiental mínimo.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(4-Oxo-3(4H)-quinazolinil)benzamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados de quinazolinona.
Reducción: Las reacciones de reducción pueden convertir el núcleo de quinazolinona a su forma de dihidroquinazolinona.
Sustitución: El grupo benzamida puede sufrir reacciones de sustitución con varios nucleófilos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos como las aminas para las reacciones de sustitución. Las condiciones para estas reacciones varían según el producto deseado y los reactivos específicos utilizados.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinazolinona, dihidroquinazolinonas y benzamidas sustituidas. Estos productos pueden tener diferentes propiedades químicas y biológicas, lo que los hace útiles en diversas aplicaciones.
Aplicaciones Científicas De Investigación
N-(4-Oxo-3(4H)-quinazolinil)benzamida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Industria: N-(4-Oxo-3(4H)-quinazolinil)benzamida se utiliza en la producción de productos químicos finos y farmacéuticos, aprovechando sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de N-(4-Oxo-3(4H)-quinazolinil)benzamida implica su interacción con dianas moleculares y vías específicas. Los estudios han demostrado que el compuesto puede inhibir la actividad de ciertas enzimas, como la ciclooxigenasa-2 (COX-2), que juega un papel en la inflamación y el cáncer. Además, puede inducir el arresto del ciclo celular y la apoptosis en las células cancerosas, lo que contribuye a sus propiedades anticancerígenas.
Comparación Con Compuestos Similares
N-(4-Oxo-3(4H)-quinazolinil)benzamida se puede comparar con otros compuestos similares, como:
Quinazolinonas: Estos compuestos comparten la estructura central de quinazolinona y exhiben propiedades químicas y biológicas similares.
Benzoxazinonas: Estos compuestos tienen una estructura bicíclica similar pero difieren en la disposición de los átomos de nitrógeno y oxígeno.
Pirolo[2,3-d]pirimidinas: Estos compuestos tienen un sistema de anillos fusionados similar y son conocidos por sus actividades antivirales y anticancerígenas.
Propiedades
Fórmula molecular |
C15H11N3O2 |
|---|---|
Peso molecular |
265.27 g/mol |
Nombre IUPAC |
N-(4-oxoquinazolin-3-yl)benzamide |
InChI |
InChI=1S/C15H11N3O2/c19-14(11-6-2-1-3-7-11)17-18-10-16-13-9-5-4-8-12(13)15(18)20/h1-10H,(H,17,19) |
Clave InChI |
BBJAKBBBVSRZLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NN2C=NC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700682.png)

![N'-[(E)-1H-indol-3-ylmethylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11700686.png)

![(1E)-1-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine](/img/structure/B11700703.png)
![1-methyl-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11700708.png)

![2-bromo-6-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol](/img/structure/B11700730.png)
![N-[(4-bromophenyl)carbamothioyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B11700733.png)
![1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-amine](/img/structure/B11700738.png)
![N-[(5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}phenyl)(phenyl)methyl]-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B11700745.png)

![(2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11700760.png)
